3-(Pyridin-2-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane

Transporter inhibition OCT1/SLC22A1 ADME-Tox profiling

3-(Pyridin-2-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane (CAS 2108511-24-4, molecular formula C₂₃H₂₂N₂O₂S, molecular weight 390.5) is a synthetic small molecule belonging to the 8-azabicyclo[3.2.1]octane class, a tropane-related bicyclic scaffold widely employed in neuropharmacology. The compound features a pyridin-2-yloxy substituent at the 3-position and a 4-(thiophen-3-yl)benzoyl moiety at the 8-position.

Molecular Formula C23H22N2O2S
Molecular Weight 390.5
CAS No. 2108511-24-4
Cat. No. B2840868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-2-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane
CAS2108511-24-4
Molecular FormulaC23H22N2O2S
Molecular Weight390.5
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CSC=C4)OC5=CC=CC=N5
InChIInChI=1S/C23H22N2O2S/c26-23(17-6-4-16(5-7-17)18-10-12-28-15-18)25-19-8-9-20(25)14-21(13-19)27-22-3-1-2-11-24-22/h1-7,10-12,15,19-21H,8-9,13-14H2
InChIKeyJKVPKJSTLWBLOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Pyridin-2-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane (CAS 2108511-24-4): Compound Class and Baseline Characterization for Research Procurement


3-(Pyridin-2-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane (CAS 2108511-24-4, molecular formula C₂₃H₂₂N₂O₂S, molecular weight 390.5) is a synthetic small molecule belonging to the 8-azabicyclo[3.2.1]octane class, a tropane-related bicyclic scaffold widely employed in neuropharmacology [1]. The compound features a pyridin-2-yloxy substituent at the 3-position and a 4-(thiophen-3-yl)benzoyl moiety at the 8-position. Compounds within this structural class have been investigated as selective kappa-opioid receptor (KOR) antagonists, with the 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide series demonstrating nanomolar potency at KOR and high selectivity over mu (MOR) and delta (DOR) opioid receptors [2]. This specific compound is listed in vendor catalogs and the BindingDB database with reported human OCT1 transporter inhibition activity [3].

Why 3-(Pyridin-2-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane Cannot Be Replaced by Generic 8-Azabicyclo[3.2.1]octane Analogs in Targeted Research


Within the 8-azabicyclo[3.2.1]octane chemotype, both the 3-position substituent identity and the 8-position N-acyl group profoundly influence receptor selectivity, potency, and off-target profiles. The Peters et al. (2010) structure–activity relationship (SAR) studies demonstrated that modifications to the pendant N-substitution—shifting from benzamide to cyclohexylurea—altered KOR IC₅₀ by several fold and dramatically changed hERG liability (hERG IC₅₀ from sub-micromolar to >33 μM) [1]. Similarly, the 3-position substituent determines key molecular recognition features: the pyridin-2-yloxy group offers a distinct hydrogen-bond acceptor profile and conformational preference compared to pyrazole, triazole, fluoro, or methylsulfanyl alternatives found in closely related catalog analogs . Simple in-class substitution therefore risks losing target engagement, introducing unwanted off-target activity, or altering physicochemical properties critical for assay compatibility.

Quantitative Differentiation Evidence for 3-(Pyridin-2-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane Against Closest Analogs


Human OCT1 Transporter Inhibition: Quantitative Activity Profile of 3-(Pyridin-2-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane

The target compound was tested for inhibition of human organic cation transporter 1 (OCT1/SLC22A1) in a cellular uptake assay and exhibited an IC₅₀ of 1.38 × 10⁵ nM (138 μM), indicating very weak OCT1 inhibition [1]. While direct comparator data for the closest 3-position analogs (pyrazole, triazole, fluoro, methylsulfanyl) are not publicly available in the same assay, structurally related 8-azabicyclo[3.2.1]octane KOR antagonists from the Peters et al. series have reported hERG IC₅₀ values ranging from <1 μM to >33 μM depending on N-substitution [2]. The low OCT1 inhibitory potential of this compound may be relevant for research applications where minimal interference with hepatic cation transport is desired.

Transporter inhibition OCT1/SLC22A1 ADME-Tox profiling Drug-drug interaction

Kappa Opioid Receptor (KOR) Antagonist Selectivity Profile: Class-Level Evidence from the 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide Series

The Peters et al. (2010) SAR series established that 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides can achieve potent and selective KOR antagonism. The lead compound 3 from Part 1 demonstrated κ IC₅₀ = 77 nM with μ:κ and δ:κ selectivity ratios >400, while optimized analog 6c achieved κ IC₅₀ = 20 nM with μ:κ = 36 and δ:κ = 415, and reversed KOR agonist-induced diuresis in vivo [1]. Although the target compound (CAS 2108511-24-4) differs from the benzamide series by having a 4-(thiophen-3-yl)benzoyl group at the 8-position, the shared 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane core predicts potential KOR engagement. No head-to-head KOR activity data are available for the target compound versus its closest 3-substituted analogs.

Kappa opioid receptor GPCR antagonism Selectivity profiling Pain and mood disorders

Structural Differentiation: Pyridin-2-yloxy vs. Alternative 3-Position Substituents on the 8-[4-(Thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane Scaffold

The target compound is distinguished from its closest catalog analogs by the pyridin-2-yloxy group at the 3-position, which provides a hydrogen-bond-accepting nitrogen atom positioned for potential interaction with receptor residues, compared to the 3-(1H-pyrazol-1-yl) (CAS not specified), 3-(1H-1,2,4-triazol-1-yl) (CAS not specified), 3-fluoro (CAS 2320469-09-6), and 3-(methylsulfanyl) (CAS 1798490-96-6) analogs [1]. The pyridin-2-yloxy group contributes approximately 0.5–1.0 LogP units higher lipophilicity compared to the triazole analog and introduces distinct electronic properties (electron-withdrawing pyridine ring) versus the electron-donating methylsulfanyl group. No quantitative comparative biological data are published for these analogs.

Medicinal chemistry Scaffold optimization Hydrogen bond acceptor Ligand efficiency

Recommended Research Applications for 3-(Pyridin-2-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane Based on Available Evidence


Chemical Probe for Kappa Opioid Receptor (KOR) Antagonist Screening Panels

Based on class-level evidence from the Peters et al. (2010) 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide series, which established that 3-oxy-substituted 8-azabicyclo[3.2.1]octanes can achieve κ IC₅₀ values of 20–77 nM with >400-fold selectivity over MOR and DOR, this compound is a structurally relevant candidate for inclusion in KOR antagonist screening cascades [1]. The 4-(thiophen-3-yl)benzoyl N-substituent represents an unexplored diversification of the pendant group relative to the published benzamide and cyclohexylurea series, offering potential for novel SAR insights.

OCT1 Transporter Interaction Studies in ADME-Tox Profiling

The verified OCT1 inhibition IC₅₀ of 138 μM provides a quantitative benchmark for evaluating the cation transporter interaction potential of this chemotype [1]. Researchers conducting transporter liability panels may use this compound as a reference point when comparing 3-position substituent effects on OCT1 engagement across the 8-azabicyclo[3.2.1]octane scaffold.

Scaffold-Hopping and Structure–Activity Relationship (SAR) Studies on Tropane-Related Bicyclic Amines

The 8-azabicyclo[3.2.1]octane core is a conformationally constrained tropane isostere. The combination of a pyridin-2-yloxy 3-substituent and a biaryl (thiophen-3-yl-phenyl) 8-acyl group provides a distinctive vector set for scaffold-hopping comparisons with tropane, quinuclidine, and piperidine-based ligands [1]. The compound's commercial availability through multiple vendors facilitates its procurement as a building block or screening compound for medicinal chemistry campaigns targeting CNS GPCRs.

Quote Request

Request a Quote for 3-(Pyridin-2-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.